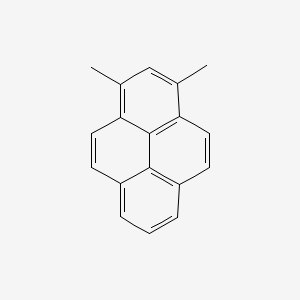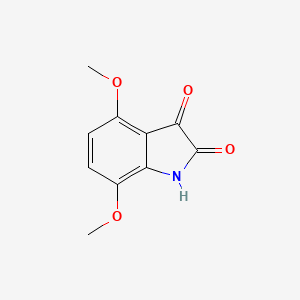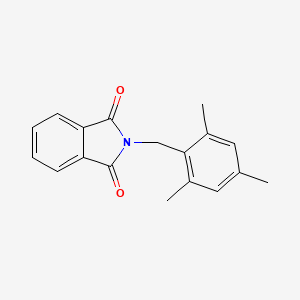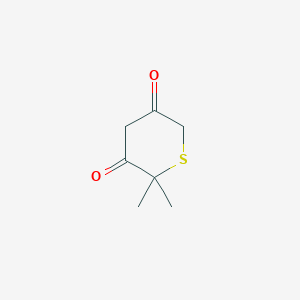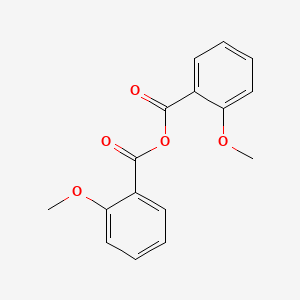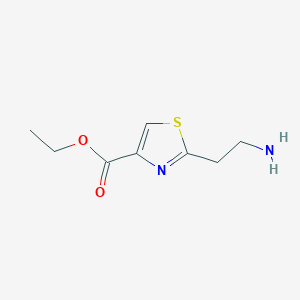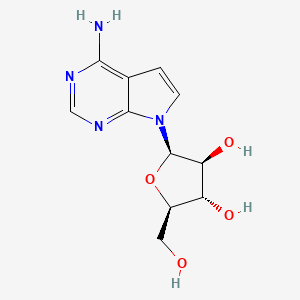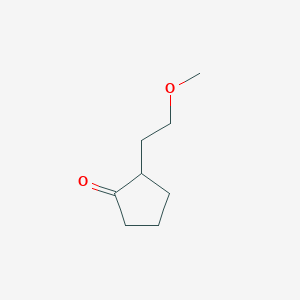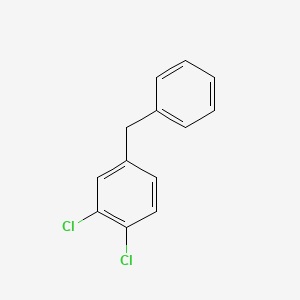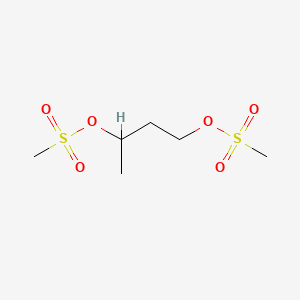
1,3-Butanediol, dimethanesulfonate
Vue d'ensemble
Description
1,3-Butanediol, dimethanesulfonate (also known as busulfan ) is a white crystalline material with melting points in the range of 106–107°C . It serves as an active pharmaceutical ingredient (API) in anti-cancer drugs . Its chemical designation is 1,4-butanediol dimethanesulfonate . Busulfan is a cell cycle non-specific alkylating antineoplastic agent belonging to the class of alkyl sulfonates . It is used primarily in the treatment of chronic myeloid leukemia (CML) and other leukemias, lymphomas, and myeloproliferative disorders .
Molecular Structure Analysis
The molecular formula of busulfan is C6H14O6S2 , and its structure consists of a 1,4-butanediol backbone with two methanesulfonate groups attached to adjacent carbon atoms. The compound is a colorless, bittersweet, water-soluble liquid .
Chemical Reactions Analysis
Busulfan is primarily used as an alkylating agent in cancer therapy. Its mechanism of action involves alkylation of DNA , leading to cross-linking and damage to DNA strands. This interference disrupts DNA replication and transcription, ultimately inhibiting cell growth and division . Additionally, busulfan can undergo ring-opening hydrogenolysis to produce 1,3-butanediol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Assay Development for Content Uniformity
- Content Uniformity of Busulfan Capsules : The development of a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method to determine the content uniformity of busulfan (1,4-butanediol dimethanesulfonate) capsules. This method was crucial for ensuring consistent dosing in extemporaneously prepared capsules used in high-dose regimens, particularly for haematopoietic stem cell transplantation (Mürdter et al., 2012).
DNA Damage and Cytotoxicity Studies
- DNA Damage Induction by Busulfan : Research exploring the mechanism of cytotoxicity of busulfan, revealing its ability to cause DNA intrastrand cross-linking at specific sequences. This was significant in understanding busulfan's role in treating chronic myelogenous leukemia (Iwamoto et al., 2004).
Hematopoietic Stem Cell Transplantation (HSCT) Preparation
- Comparison of Busulfan Analogues : A comparative study of different busulfan analogues in their efficacy for depleting hematopoietic stem cells and promoting donor-type chimerism in bone marrow transplant recipients. This research provided insights into alternative conditioning drugs for HSCT (Westerhof et al., 2000).
Agricultural and Pest Control Research
- Sterility Induction in Pests : Investigation into busulfan's ability to induce sterility in pests like boll weevils, exploring its potential as a pest control agent without affecting pheromone production (Klassen & Earle, 1970).
Protein Modification and Biochemical Research
- Protein Interaction with Busulfan : A study on the interaction of busulfan with thiol redox proteins, demonstrating its ability to modify cysteine residues in proteins. This finding contributes to understanding busulfan's biochemical effects beyond DNA cross-linking (Scian et al., 2016).
Biotechnological Production and Synthesis
- Production of 1,3-Butanediol by Engineered Bacteria : Genetic engineering of Escherichia coli for the production of 1,3-butanediol from glucose, highlighting the potential of microbial synthesis for industrial applications (Kataoka et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-methylsulfonyloxybutyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGDEPESDDDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfonyloxybutyl methanesulfonate | |
CAS RN |
64923-50-8 | |
| Record name | 1,3-Butanediol, dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064923508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC220530 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



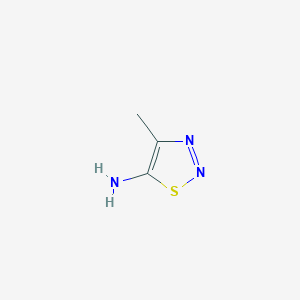
![1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene](/img/structure/B3055390.png)
